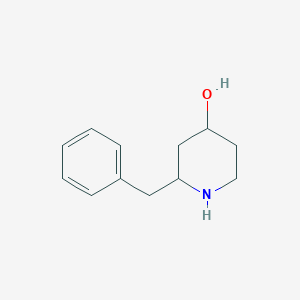

2-Benzylpiperidin-4-ol

Description

Historical Context of Piperidine (B6355638) Derivatives in Academic Research

The study of piperidine and its derivatives has a rich history in organic and medicinal chemistry. nih.govwikipedia.org Piperidine, a six-membered heterocycle containing a nitrogen atom, was first isolated in 1850. wikipedia.org Since then, its structural motif has been identified in numerous natural alkaloids, such as piperine (B192125) from black pepper, which gives the spice its characteristic taste. wikipedia.org The prevalence of the piperidine scaffold in biologically active natural products spurred extensive research into the synthesis and properties of its derivatives. nih.govijnrd.org Over the decades, this research has led to the development of a vast number of synthetic piperidine-containing compounds with diverse applications. nih.govarizona.edu

Significance of the Piperidine Core Structure in Chemical Synthesis

The piperidine ring is a fundamental building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical industry. ijnrd.orgsolubilityofthings.com Its six-membered ring structure, which typically adopts a chair conformation similar to cyclohexane, provides a robust and predictable three-dimensional scaffold. wikipedia.org The presence of the nitrogen atom imparts basicity and nucleophilicity, making it a reactive handle for various chemical transformations. solubilityofthings.com This allows for the straightforward introduction of a wide range of substituents onto the piperidine ring, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. ontosight.ai The versatility of the piperidine core has made it a privileged structure in drug discovery, with piperidine derivatives being utilized in numerous therapeutic areas. arizona.edu

Overview of 2-Benzylpiperidin-4-ol as a Synthetic Intermediate and Precursor

This compound is a disubstituted piperidine derivative that serves as a valuable intermediate in organic synthesis. Its structure features a benzyl (B1604629) group at the 2-position and a hydroxyl group at the 4-position of the piperidine ring. These functional groups provide two distinct points for further chemical modification. The secondary amine of the piperidine ring can also participate in various reactions. This trifunctional nature makes this compound a versatile precursor for the synthesis of more complex molecules with potential applications in various fields of chemical research. The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships in the development of new chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-benzylpiperidin-4-ol |

InChI |

InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |

InChI Key |

MJILZFFEVVWANF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylpiperidin 4 Ol and Its Derivatives

Direct Synthesis Approaches to 2-Benzylpiperidin-4-ol

Direct synthetic routes to this compound often involve the construction of the piperidine (B6355638) ring with the desired substituents in a highly controlled manner. These methods are crucial for accessing the core structure efficiently.

Hydrogenation-Based Synthesis Strategies

Hydrogenation is a fundamental and widely employed method for the synthesis of saturated heterocycles like piperidines from their aromatic precursors.

The catalytic hydrogenation of pyridine (B92270) and pyridinium (B92312) precursors is a common strategy for synthesizing piperidine derivatives. For instance, the reduction of a pyridinium salt, prepared from pyridine and benzyl (B1604629) chloride, can yield the corresponding tetrahydropyridine (B1245486) derivative, which can be further transformed. researchgate.netresearchgate.net A short and environmentally friendly synthesis of 2- and 4-substituted benzylpiperidines has been developed based on the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones using a Pd/C catalyst. researchgate.net

Another approach involves the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride to produce its 2-((1-benzylpiperidin-4-yl)methyl) counterpart. bibliotekanauki.plresearchgate.net This reaction highlights the use of a pre-formed tetrahydropyridine ring which is then fully saturated. The choice of catalyst is critical, with 5% Pt/C being identified as highly active for this transformation. bibliotekanauki.pl

Table 1: Catalytic Hydrogenation of Pyridine and Tetrahydropyridine Precursors

| Starting Material | Catalyst | Product | Reference |

|---|---|---|---|

| Pyridinium salt (from pyridine and benzyl chloride) | Not specified | Tetrahydropyridine derivative | researchgate.netresearchgate.net |

| Aryl(pyridin-2-yl)methanols | Pd/C | 2-Substituted benzylpiperidines | researchgate.net |

| 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one HCl | 5% Pt/C | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one HCl | bibliotekanauki.plresearchgate.net |

The stereochemical outcome of hydrogenation reactions is highly dependent on the choice of catalyst and the reaction conditions. For the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, a variety of catalysts including Pd, Pd(OH)₂, Pd/C, Pd/Al₂O₂, Pt, Pt/C, Pt(OH)₂, Rh, and Ru have been investigated. bibliotekanauki.pl The 5% Pt/C catalyst demonstrated high selectivity (98%) under relatively mild conditions. bibliotekanauki.pl The reaction rate was found to increase with higher temperature, catalyst loading, and the use of polar protic solvents like alcohols. bibliotekanauki.pl Interestingly, an increase in hydrogen pressure led to a decrease in the reaction rate, which was attributed to competitive adsorption between the substrate and hydrogen. bibliotekanauki.pl

The stereoselective synthesis of chiral molecules, including piperidine derivatives, often relies on catalytic methods. encyclopedia.pub While not specific to this compound, the principles of using chiral catalysts, such as those based on hypervalent iodine, are emerging to achieve high enantiomeric excess in various organic transformations. rsc.org

Table 2: Influence of Reaction Conditions on Hydrogenation

| Parameter | Effect on Reaction Rate | Reference |

|---|---|---|

| Temperature | Increases with increasing temperature | bibliotekanauki.pl |

| Catalyst Loading | Increases with increasing catalyst loading | bibliotekanauki.pl |

| Solvent Polarity (alcohols) | Increases with increasing polarity | bibliotekanauki.pl |

| Hydrogen Pressure | Decreases with increasing pressure | bibliotekanauki.pl |

Synthesis from Piperidin-4-one and Benzyl Bromide Derivatives

A straightforward approach to N-benzylpiperidin-4-ol derivatives involves the direct N-alkylation of piperidin-4-ol with substituted benzyl bromides. uj.edu.pluj.edu.pl This reaction is typically carried out under phase transfer catalysis conditions using a base such as potassium carbonate and a catalyst like tetrabutylammonium (B224687) iodide in a solvent like acetonitrile, affording the desired products in good to excellent yields (72-99%). uj.edu.pl

Alternatively, N-benzyl-4-piperidone can be used as a starting material. For example, the addition of lithiated 4-benzo researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl to N-benzyl-4-piperidone yields 4-benzo researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl-1-benzyl-piperidin-4-ol. google.com Similarly, N-benzyl-2,2-dimethyl-piperidin-4-one can be synthesized from N-(1-benzyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumbromide by reduction with LiAlH₄. google.com

Organometallic Approaches to Piperidinol Scaffolds

Organometallic reagents are powerful tools for the construction of complex molecules, including piperidinol scaffolds. solubilityofthings.comuni-muenchen.de A modular and stereoselective synthesis of substituted piperidin-4-ols can be achieved through a gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method offers a high degree of flexibility and can be adapted for enantioselective synthesis. nih.gov

Another organometallic approach involves the reaction of organomagnesium halides (Grignard reagents) with carbonyl compounds to synthesize alcohols. solubilityofthings.com For example, the addition of a Grignard reagent to N-benzyl-4-piperidone can produce the corresponding tertiary alcohol. nih.gov Furthermore, copper(I) mediated allylation and cyclization methodology has been applied to the synthesis of enantiomerically pure 2-substituted-5-methylenepiperidines, which can be further functionalized. whiterose.ac.uk

Advanced Synthetic Transformations for this compound Analogues

Starting from the basic this compound scaffold, various advanced synthetic transformations can be employed to generate a diverse range of analogues. One such method involves the regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine. researchgate.netresearchgate.net This reaction, using reagents prepared from diisobutylaluminum hydride (DIBAL-H) and amines, leads to trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net

Another strategy for creating analogues involves the epoxidation of a tetrahydropyridine precursor followed by ring-opening of the resulting epoxide. researchgate.netresearchgate.net For instance, a two-stage epoxidation of a tetrahydropyridine derivative, followed by ring-opening with benzylamine, establishes a trans-relationship between the newly introduced amine and hydroxyl groups. researchgate.netresearchgate.net

Furthermore, the piperidine nitrogen of a debenzylated intermediate can be substituted through SN2 reactions or reductive amination to introduce a variety of functional groups, leading to a wide array of final compounds. nih.gov

Epoxide Ring-Opening Reactions for Substituted Piperidinols

The ring-opening of epoxides is a classic and reliable transformation in organic synthesis for introducing functional groups with well-defined stereochemistry. This strategy is particularly useful for creating vicinal amino alcohols or diols, which are common structural motifs in piperidinol derivatives. researchgate.net The synthesis can proceed by using a pre-formed piperidine ring containing an epoxide, which is then opened by a nucleophile, or by using an epoxide as a precursor in a multi-step synthesis that culminates in the formation of the piperidine ring.

In a typical approach for synthesizing β-aminosubstituted piperidinols, a 1,2,3,6-tetrahydropyridine (B147620) can be epoxidized to form a 3,4-epoxypiperidine intermediate. acs.org This epoxide can then undergo regioselective and stereoselective ring-opening upon reaction with various nucleophiles, including primary and secondary amines. The use of catalysts like lithium perchlorate (B79767) can efficiently promote this aminolysis. acs.org The reaction generally proceeds via an SN2 mechanism, resulting in an anti-stereochemical arrangement between the incoming amino group and the hydroxyl group. acs.org

Another approach involves reacting a chiral epoxide, such as (S)-(+)-epichlorohydrin, with a substituted phenol (B47542) or piperidine. nih.gov For instance, the ring-opening of an epoxide by a piperidine nucleophile can directly yield a piperidinol product. nih.gov The regioselectivity of the ring-opening is a critical factor and can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. jsynthchem.com In acidic media, the nucleophile typically attacks the more substituted carbon atom, while in basic or neutral conditions, the attack occurs at the least sterically hindered carbon. jsynthchem.com

| Reaction Type | Key Precursors | Reagents/Catalysts | Key Outcome | Reference |

|---|---|---|---|---|

| Aminolysis of Epoxypiperidine | 3,4-Epoxypiperidine, Primary/Secondary Amines | Lithium perchlorate (LiClO₄) | β-Aminosubstituted piperidinols with anti-stereochemistry. | acs.org |

| Nucleophilic Ring Opening | Chiral Epoxides (e.g., Epichlorohydrin), Piperidines | Cesium carbonate (Cs₂CO₃) | Chiral piperidinol analogs. | nih.gov |

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

A particularly powerful variant for constructing the piperidine skeleton is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it This approach allows for the direct formation of the piperidine ring by reacting a dialdehyde (B1249045) or keto-aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst. chim.itdoi.org The choice of amine and dicarbonyl substrate allows for significant variation in the substitution pattern of the resulting piperidine. For the synthesis of a 2-benzyl substituted piperidine, a precursor such as 2-benzyl-1,5-pentanedial could be envisioned.

Intramolecular reductive amination is another effective strategy. Here, a linear substrate containing both an amine and a carbonyl group (or a group that can be converted to one) is induced to cyclize. For example, the cyclization of an aminoketone can be used to form the piperidine ring, with the final reduction of the resulting cyclic imine yielding the desired product. nih.gov This method provides excellent control over the ring formation process. Various reducing agents can be employed, including hydride reagents and catalytic hydrogenation, each offering different levels of selectivity. researchgate.net

| Reaction Type | Key Precursors | Reagents/Catalysts | Key Outcome | Reference |

|---|---|---|---|---|

| Double Reductive Amination (DRA) | 1,5-Dicarbonyl compounds, Ammonia or Primary Amines | NaBH₃CN, H₂/Pd(OH)₂/C, PhSiH₃/[RuCl₂(p-cymene)]₂ | Direct formation of the piperidine skeleton. | chim.itdoi.org |

| Intramolecular Reductive Amination | Amino-aldehydes, Amino-ketones | Hydride reagents (NaBH₄, NaBH(OAc)₃), Catalytic Hydrogenation | Formation of piperidine ring from a linear precursor. | researchgate.netnih.gov |

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. rsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. nih.govmdpi.com

A common MCR for piperidine synthesis is a one-pot, five-component reaction involving an aromatic aldehyde, an amine, and a β-dicarbonyl compound, often in the presence of a catalyst. mdpi.com To construct a 2-benzyl-4-hydroxypiperidine framework, a plausible MCR could involve the reaction of phenylacetaldehyde (B1677652) (to install the benzyl group at the 2-position), an amine (e.g., ammonium (B1175870) acetate), and a suitable four-carbon component that can form the piperidin-4-one ring. The resulting piperidin-4-one intermediate can then be selectively reduced to the corresponding piperidin-4-ol.

The development of new catalysts, including metal-based systems and organocatalysts, has significantly expanded the scope of these reactions, often allowing them to proceed under milder conditions and with higher yields. mdpi.com For example, bismuth nitrate (B79036) has been shown to catalyze the multicomponent synthesis of densely functionalized piperidines at room temperature. mdpi.com The power of MCRs lies in their ability to create multiple covalent bonds and stereocenters in a single, convergent operation, making them an ideal strategy for building complex piperidine libraries. rsc.orgnih.gov

| Reaction Type | Key Reactants | Catalysts | Key Outcome | Reference |

|---|---|---|---|---|

| Five-component Reaction | Aromatic aldehydes, Amines, β-Dicarbonyl compounds, Malononitrile | Bismuth nitrate, Ionic liquids, Calix[n]arenes | Densely functionalized piperidine scaffolds. | mdpi.com |

| Union of MCRs | Simple reactants with orthogonal functionality | Often catalyst-free in water | Rapid construction of complex and diverse drug-like molecules. | rsc.org |

Cyclization and Cycloaddition Methodologies for Piperidine Systems

Intramolecular cyclization and intermolecular cycloaddition reactions represent powerful and convergent strategies for assembling the piperidine core. mdpi.com These methods often allow for a high degree of stereochemical control in the construction of the heterocyclic ring.

A variety of intramolecular cyclization reactions are utilized, including metal-catalyzed processes, radical cyclizations, and electrophilic cyclizations. nih.govmdpi.com For instance, the intramolecular hydroamination/cyclization of alkynes, mediated by acid, can generate an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov Radical-mediated cyclizations, initiated by agents like triethylborane (B153662) or catalyzed by transition metals such as cobalt, provide another route to access the piperidine framework from linear amino-alkenes or -alkynes. mdpi.com

[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are highly effective for constructing six-membered nitrogen heterocycles. beilstein-journals.org In this approach, an aza-diene reacts with a dienophile, or an imine acts as the dienophile in a reaction with a diene, to form a tetrahydropyridine intermediate that can be subsequently reduced. Organocatalytic methods have been developed for highly enantioselective [4+2] annulations, such as the reaction between an aldimine and glutaraldehyde, to produce functionalized piperidines with excellent stereocontrol. rsc.org Gold-catalyzed tandem protocols involving the isomerization of enynyl esters followed by an intramolecular [3+2] cycloaddition have also been reported for the efficient synthesis of polyfunctional piperidines. nih.gov

| Reaction Type | Key Precursors | Reagents/Catalysts | Key Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Radical Cyclization | 1,6-Enynes, Amino-aldehydes | Triethylborane (Et₃B), Cobalt(II) catalysts | Polysubstituted piperidines. | mdpi.com |

| Aza-Diels-Alder ([4+2] Cycloaddition) | Imines, Dienes | Lewis acids, Organocatalysts | Tetrahydropyridine precursors to piperidines. | beilstein-journals.org |

| Intramolecular [3+2] Cycloaddition | Enynyl esters | Gold (Au) catalysts | Polyfunctional piperidines. | nih.gov |

| Organocatalytic [4+2] Annulation | N-PMP aldimine, Glutaraldehyde | Chiral organocatalysts | Highly enantioselective synthesis of 2,3-substituted piperidines. | rsc.org |

Stereochemical Aspects and Chiral Synthesis of 2 Benzylpiperidin 4 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific, optically pure stereoisomers of 2-benzylpiperidin-4-ol relies on enantioselective and diastereoselective synthetic strategies. uwindsor.ca A common and effective approach involves the initial synthesis of a 2-benzyl-4-piperidone precursor, followed by a stereoselective reduction of the ketone at the C4 position.

One method for the asymmetric synthesis of the piperidone precursor utilizes biocatalysis. Transaminases can be employed in a stereoselective manner to cyclize ω-chloroketones, yielding chiral 2-substituted piperidines with high enantiomeric excess. nih.gov Another strategy involves the use of chiral auxiliaries. For instance, a domino Mannich-Michael reaction employing a carbohydrate-based chiral auxiliary like D-arabinopyranosylamine can produce N-glycosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to the desired 2-substituted piperidinones. cdnsciencepub.com

Once the chiral 2-benzyl-4-piperidone is obtained, the final stereocenter at C4 is established through diastereoselective reduction of the carbonyl group. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome (i.e., the formation of cis vs. trans isomers).

L-Selectride: This bulky reducing agent is known to produce syn-diols with high diastereoselectivity when reducing certain keto amides, showcasing its utility in controlling the stereochemistry of the resulting alcohol. semanticscholar.org

Sodium Borohydride (B1222165): The stereoselectivity of reduction with sodium borohydride can be significantly influenced by temperature and the presence of additives. For related 2-substituted-4-piperidones, reduction at low temperatures (e.g., -15°C) in a protic solvent with an inorganic acid can highly favor the formation of the diequatorial (trans) isomer of the corresponding 4-piperidinol. google.com

These methods, by controlling the formation of each stereocenter in a sequential and selective manner, provide access to individual stereoisomers of this compound. nih.govresearchgate.net

| Method | Key Reagent/Strategy | Stereocontrol Point | Outcome |

| Biocatalysis | Transaminase-triggered cyclization | C2 | High enantiomeric excess for the piperidine (B6355638) ring. nih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine in Mannich-Michael reaction | C2 | High diastereoselectivity in dehydropiperidinone formation. cdnsciencepub.com |

| Diastereoselective Reduction | L-Selectride | C4 | Preferential formation of the syn (cis) isomer. semanticscholar.org |

| Diastereoselective Reduction | Sodium borohydride at low temperature | C4 | Preferential formation of the trans isomer. google.com |

Control of Stereochemistry in Piperidine Ring Formation

Controlling the stereochemistry during the formation of the piperidine ring itself is a powerful strategy for synthesizing chiral 2-substituted piperidines. researchgate.net A notable method is the aza-Michael addition cyclization.

In this approach, a divinyl ketone precursor undergoes a cyclization reaction with a primary amine. kcl.ac.ukkcl.ac.uk When a chiral primary amine, such as (S)-α-phenylethylamine, is used as a chiral auxiliary, the reaction produces diastereomeric N-substituted 2-benzyl-4-piperidone products. kcl.ac.ukkcl.ac.uk These diastereomers possess resolved stereochemistry at the C2 position of the piperidine ring. Because diastereomers have different physical properties, they can often be separated using standard laboratory techniques like flash chromatography. kcl.ac.uk

Once separated, the chiral auxiliary (the (S)-α-phenylethylamine group) can be removed in a subsequent step. This process effectively transfers the chirality from the auxiliary to the piperidone ring, yielding an enantiomerically enriched 2-benzyl-4-piperidone. This intermediate then serves as the substrate for the diastereoselective reduction of the C4-ketone to install the hydroxyl group, as described previously. This multi-step process establishes the absolute configuration at C2 early in the synthesis, providing a robust pathway to specific enantiomers. kcl.ac.uk

Chiral Resolution Techniques for this compound Enantiomers

When an asymmetric synthesis is not employed, this compound is produced as a racemic mixture (an equal mix of enantiomers). Chiral resolution is the process used to separate these enantiomers. chemeurope.com A widely used and effective method is resolution by the formation of diastereomeric salts. drpress.orglibretexts.org

This technique involves reacting the racemic amine functionality of an intermediate, or the alcohol itself after derivatization, with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. libretexts.org Examples of such agents include (+)-tartaric acid, (-)-mandelic acid, or their derivatives like (R)-O-acetyl mandelic acid. libretexts.orgresearchgate.net

The reaction between the racemic base (the piperidine derivative) and the chiral acid produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble one remains dissolved. After physical separation of the crystals, a simple acid-base workup is used to break apart the salt and liberate the pure, single enantiomer of the piperidine compound. chemeurope.com This classical method remains a practical approach for obtaining enantiomerically pure materials on a preparative scale. drpress.orgresearchgate.net

| Technique | Principle | Steps |

| Diastereomeric Salt Formation | Reaction of a racemic base with a chiral acid forms diastereomeric salts with different solubilities. chemeurope.comlibretexts.org | 1. React racemic piperidine with a chiral resolving agent (e.g., (R)-O-acetyl mandelic acid). researchgate.net2. Separate the resulting diastereomeric salts by fractional crystallization.3. Decompose the separated salt with a base to isolate the pure enantiomer. |

Conformational Analysis of the Piperidine Ring in this compound Derivatives

The three-dimensional structure and conformational flexibility of the piperidine ring are crucial for understanding the molecule's properties and interactions. Computational studies and crystallographic data indicate that the six-membered piperidine ring in derivatives of this compound typically adopts a stable chair conformation. evitachem.comtandfonline.com

In this chair conformation, bulky substituents tend to occupy the equatorial positions to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. vulcanchem.com For this compound, the N-benzyl group (if present) and the C2-benzyl group are large and will strongly prefer the more spacious equatorial orientation. tandfonline.comvulcanchem.com

The stereochemistry at the C4 position determines the orientation of the hydroxyl group.

In the trans isomer , the hydroxyl group is also in an equatorial position. This results in a di-equatorial arrangement for the C2-benzyl and C4-hydroxyl groups.

In the cis isomer , the hydroxyl group occupies an axial position, leading to an equatorial-axial arrangement of the substituents.

The preference for the benzyl (B1604629) group to be in an equatorial position is a key factor in the conformational analysis of these molecules. vulcanchem.com

| Isomer | C2-Benzyl Group Position | C4-Hydroxyl Group Position | Relative Conformation |

| trans | Equatorial | Equatorial | Di-equatorial |

| cis | Equatorial | Axial | Equatorial-Axial |

Derivatization and Chemical Transformations of 2 Benzylpiperidin 4 Ol

Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring of 2-benzylpiperidin-4-ol is a key site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation to introduce a variety of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl or arylmethyl groups. This reaction typically involves the use of alkyl halides (such as alkyl bromide or iodide) or benzyl (B1604629) halides. To drive the reaction and neutralize the resulting hydrohalic acid, a base is generally required. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. ajchem-a.com The choice of solvent and base can be critical; for instance, using dichloromethane (B109758) (DCM) can be advantageous over ethanol (B145695) to avoid potential side reactions with the solvent, especially with reactive electrophiles like p-methoxybenzyl chloride. lumenlearning.com

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved using acylating agents like acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride). orientjchem.orgumkc.edu These reactions are often performed in the presence of a base to scavenge the acid byproduct. Bismuth(III) salts have also been reported as effective catalysts for the N-acylation of sulfonamides, a reaction principle that can be extended to secondary amines like piperidine. researchgate.net Catalyst-free methods for N-acylation using acetic anhydride (B1165640) have also been developed, offering an efficient and environmentally friendly alternative. orientjchem.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine Scaffolds

| Reactant | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Piperidine | Alkyl bromide/iodide, K₂CO₃, DMF | N-Alkylpiperidine | ajchem-a.com |

| Piperidine | Benzyl chloride, K₂CO₃, EtOH/DCM | N-Benzylpiperidine | lumenlearning.com |

| Piperidine Derivative | Benzoyl chloride | N-Benzoylpiperidine | nih.gov |

| Amine | Acetic anhydride | N-Acylated amine | orientjchem.org |

| Sulfonamide | Benzoic-4-nitrobenzoic anhydride, Bi(OTf)₃ | N-Acylsulfonamide | researchgate.net |

Formation of Amide and Carboxamide Derivatives

The formation of amide and carboxamide derivatives at the piperidine nitrogen is a cornerstone of medicinal chemistry. These derivatives are typically synthesized by reacting the secondary amine of the this compound scaffold with a carboxylic acid or its activated derivative. nih.gov

Direct condensation of a carboxylic acid with the piperidine nitrogen often requires harsh conditions, such as high heat to drive off water, a method known as pyrolysis. masterorganicchemistry.comlibretexts.org A more common and milder approach involves activating the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride. masterorganicchemistry.com The activated acyl donor then readily reacts with the piperidine nitrogen, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. youtube.com

Alternatively, various coupling agents can facilitate the direct amidation between a carboxylic acid and the amine without the need to isolate an activated intermediate. Reagents such as (2-(Thiophen-2-ylmethyl)phenyl)boronic acid have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

Table 2: Methods for Amide and Carboxamide Synthesis at the Piperidine Nitrogen

| Amine Reactant | Carboxylic Acid Source | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Piperidine | Carboxylic Acid | High heat (pyrolysis) | N-Acylpiperidine | masterorganicchemistry.comlibretexts.org |

| Piperidine | Acid Chloride | Base (e.g., pyridine) | N-Acylpiperidine | masterorganicchemistry.comyoutube.com |

| Piperidine | Acid Anhydride | Base (optional) | N-Acylpiperidine | masterorganicchemistry.com |

| Amine | Carboxylic Acid | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Amide | organic-chemistry.org |

| 4-Amino-1-benzylpiperidine | 1H-Indole-5-carboxylic acid | Carbonyl diimidazole (CDI), THF | Indole (B1671886) Carboxamide |

Modifications at the Hydroxyl Group (C-4)

The secondary alcohol at the C-4 position of the piperidine ring is another key functional handle, allowing for esterification, etherification, and oxidation to the corresponding ketone.

Esterification and Etherification Reactions

The hydroxyl group at C-4 can be converted into an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic method. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in large excess or water is removed as it is formed. masterorganicchemistry.com Alternatively, acylation can be achieved under milder conditions using acid anhydrides, often promoted by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Etherification of the C-4 hydroxyl group can be accomplished using various methods. For instance, benzyl ethers can be prepared using 2-benzyloxypyridine in the presence of an activating agent like methyl triflate, which forms the reactive 2-benzyloxy-1-methylpyridinium triflate in situ. beilstein-journals.org This method is advantageous as it proceeds under neutral conditions. beilstein-journals.org

Table 3: Representative Esterification and Etherification Reactions at C-4

| Reaction Type | Alcohol Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Fischer Esterification | Alcohol | Carboxylic acid, H₂SO₄ | Ester | masterorganicchemistry.com |

| Acylation | Alcohol | Acid anhydride, DMAP | Ester | organic-chemistry.org |

| Benzyl Ether Synthesis | Benzyl Alcohol | 2-Chloropyridine, KOH, Toluene | 2-Benzyloxypyridine | beilstein-journals.org |

| Benzoylation | Benzyl α-L-rhamnopyranoside | Benzoyl chloride, Pyridine (B92270) | Benzyl 4-O-benzoyl-α-L-rhamnopyranoside | mdpi.com |

Oxidation to Piperidinone Derivatives and Subsequent Transformations

Oxidation of the C-4 hydroxyl group of this compound yields the corresponding ketone, 1-benzylpiperidin-4-one. nih.govsigmaaldrich.com This transformation is a pivotal step in the synthesis of many biologically active compounds and serves as a gateway to further molecular complexity. researchgate.net

The resulting 1-benzylpiperidin-4-one is a versatile intermediate. researchgate.net The ketone's carbonyl group can undergo a variety of classical carbonyl reactions. A prominent example is the Wittig reaction, where the piperidinone reacts with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comlibretexts.org This reaction is highly valuable as it forms a new carbon-carbon double bond at a specific location, for example, leading to the synthesis of 2-((1-benzylpiperidin-4-yl)methylene) derivatives. nih.govnih.gov The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the final alkene and a stable phosphine (B1218219) oxide byproduct. lumenlearning.comlibretexts.org

Another important transformation is the aldol (B89426) condensation of the piperidinone with an aromatic aldehyde (e.g., 9-anthraldehyde) in the presence of a base like sodium hydroxide. This reaction creates benzylidene piperidone derivatives. umkc.eduresearchgate.net

Table 4: Transformations of the C-4 Carbonyl Group

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Phosphonium ylide (e.g., [(Ph₃)PCH₂OCH₃]Cl, LDA) | Wittig Reaction | 4-Alkenylpiperidine | organic-chemistry.orgmasterorganicchemistry.com |

| 1-Benzyl-4-piperidone | Benzyltriphenylphosphonium chloride, NaOH | Wittig Reaction | 4-Benzylidenepiperidine | umkc.edu |

| 1-Benzyl-4-piperidone | Aromatic aldehyde, Base | Aldol Condensation | Benzylidene piperidone | researchgate.net |

| 1-Benzyl-4-piperidone | Ethyl chloroacetate, Base | Darzens Condensation | Glycidic ester | chemicalbook.com |

Substitutions on the Benzyl Moiety and Piperidine Ring Carbons

Beyond functionalizing the nitrogen and the C-4 position, the core structure of this compound can be modified by introducing substituents onto the aromatic benzyl ring or the other carbons of the piperidine ring.

Substituents can be incorporated onto the phenyl ring of the benzyl group to explore structure-activity relationships. This is often achieved by starting with an appropriately substituted benzyl halide or benzaldehyde (B42025) during the initial synthesis of the scaffold. For instance, benzylpiperidine derivatives bearing trifluoromethyl, fluoro, or methoxy (B1213986) groups on the phenyl ring have been synthesized. unisi.it

Modifications to the piperidine ring itself, other than at C-4, are also synthetically accessible. For example, multi-component reactions can be employed to construct highly substituted piperidine rings from simpler starting materials. ajchem-a.com Palladium-catalyzed reactions have been developed for the synthesis of 2,6-disubstituted piperidines. ajchem-a.com Furthermore, the 1-benzylpiperidin-4-one intermediate can be used to construct spirocyclic systems, such as in the synthesis of spiro[1,5-benzoxazepine-2,4′-piperidine] scaffolds. researchgate.net

Table 5: Examples of Substitutions on the Benzyl and Piperidine Rings

| Modification Site | Synthetic Strategy | Example Product | Reference(s) |

|---|---|---|---|

| Benzyl Ring | Use of substituted starting materials (e.g., substituted 2-chloropyridines) | Phenyl ring-substituted benzylpiperidines | unisi.it |

| Piperidine Ring (C-2, C-6) | Pd(II)-catalyzed 1,3-chirality transition reaction | 2,6-disubstituted piperidines | ajchem-a.com |

| Piperidine Ring (Spiro) | Reaction of N-benzylpiperidone with ortho-hydroxyacetophenone | Spiro[1,5-benzoxazepine-2,4′-piperidine] | researchgate.net |

| Piperidine Ring (General) | Multi-component reaction (e.g., anilines, β-ketoesters, benzaldehydes) | Highly functionalized tetrahydropiperidines | ajchem-a.com |

Hybridization Strategies with Other Pharmacophores

Extensive literature searches did not yield any specific studies or data on the hybridization of this compound with other pharmacophores. Research has predominantly focused on the hybridization of the isomeric N-benzylpiperidine scaffold and other related piperidine derivatives. The following information is based on these related structures and is provided for contextual understanding of potential hybridization strategies that could theoretically be applied to this compound.

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. This approach aims to develop new chemical entities with improved affinity, selectivity, and efficacy, or to address multifactorial diseases by interacting with multiple biological targets.

While no direct examples involving this compound are available, studies on related N-benzylpiperidine derivatives have shown successful hybridization with various pharmacophores for different therapeutic targets. These strategies often involve linking the N-benzylpiperidine moiety to another bioactive scaffold through a suitable linker.

Table of Related Hybrid Compounds:

Below is a table of hybrid compounds derived from the related N-benzylpiperidine scaffold, which illustrate the principles of pharmacophore hybridization.

| N-Benzylpiperidine Derivative | Hybridized Pharmacophore | Resulting Hybrid Compound | Therapeutic Target/Activity | Reference |

| N-(1-Benzylpiperidin-4-yl)amine | 1,3,4-Oxadiazole-2-thiol | N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | Alzheimer's Disease (hAChE, hBChE, hBACE-1 inhibition) | nih.govontosight.ai |

| 2-[2-(1-Benzylpiperidin-4-yl)ethyl]amine | Pyridine-3,5-dicarbonitrile | 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Neuropathic Pain (Sigma-1 Receptor Affinity) | vulcanchem.com |

| N-Benzyl-piperidine-acyl-hydrazone | 4-Hydroxymethylpiperidine | 4-Hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives | Alzheimer's Disease (Multi-target directed ligands) | ontosight.ai |

It is crucial to reiterate that the data presented above pertains to N-benzylpiperidine derivatives and not this compound. The absence of specific research on the hybridization of this compound highlights a potential area for future investigation in medicinal chemistry.

Spectroscopic and Analytical Characterization of 2 Benzylpiperidin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Benzylpiperidin-4-ol and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

In the ¹H NMR spectrum of piperidine (B6355638) derivatives, the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative for determining the conformation of the ring, which typically adopts a chair conformation. For instance, in some 2,6-diarylpiperidin-4-one O-benzyloximes, the protons are observed as distinct signals, and their chemical shift magnitudes can reveal the orientation of substituents. nih.gov For example, the order of chemical shifts can vary depending on the substitution pattern, providing insights into the conformational preferences of the molecules. nih.gov

Two-dimensional NMR techniques are invaluable for establishing connectivity. COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to trace the sequence of protons within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the connection between the benzyl (B1604629) group and the piperidine ring. nih.gov

Table 1: Representative NMR Data for Piperidine Derivatives

| Technique | Description | Key Findings |

| ¹H NMR | Provides information on the chemical environment and coupling of protons. | Distinguishes between axial and equatorial protons on the piperidine ring. Reveals the substitution pattern on the aromatic ring of the benzyl group. |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | Characteristic chemical shifts for the piperidine ring carbons (C2, C3, C4, C5, C6) and the benzyl group carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. | Confirms the attachment of the benzyl group to the nitrogen or carbon of the piperidine ring. Elucidates the relative stereochemistry of substituents. nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, ESI)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and its analogues and to gain insights into their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For example, the molecular formula of 1-benzylpiperidin-4-ol is C₁₂H₁₇NO, with a molecular weight of approximately 191.27 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. ESI allows the molecule to be ionized directly from a solution, typically forming a protonated molecule [M+H]⁺. This ion is then analyzed by the mass spectrometer to determine the molecular weight.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. The fragmentation pattern of 4-benzylpiperidine (B145979), for instance, shows characteristic peaks that can be correlated to the loss of specific parts of the molecule, helping to confirm its structure. nist.gov

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Technique | Key Observations |

| 1-Benzylpiperidin-4-ol | C₁₂H₁₇NO | 191.27 nih.govsigmaaldrich.comsigmaaldrich.com | ESI, HRMS | Accurate mass measurement confirms the elemental composition. nih.gov |

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | EI | Characteristic fragmentation pattern observed. nist.gov |

| 1-Boc-2-benzylpiperidin-4-one | C₁₇H₂₃NO₃ | 289.4 | Not specified | Molecular ion peak corresponding to the expected mass. nih.gov |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands corresponding to specific bond vibrations.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group in this compound.

N-H stretch: For analogues with a secondary amine, a peak in the range of 3300-3500 cm⁻¹ would be observed.

C-H stretch (aromatic): Peaks are typically found just above 3000 cm⁻¹, characteristic of the benzyl group. rsc.org

C-H stretch (aliphatic): Peaks are found just below 3000 cm⁻¹, corresponding to the piperidine ring and the benzylic CH₂ group.

C=O stretch: For ketone analogues like N-benzyl-4-piperidone, a strong absorption band is expected around 1700-1720 cm⁻¹. nih.gov

C-N stretch: These vibrations appear in the fingerprint region (1000-1300 cm⁻¹).

C-O stretch: The C-O stretching vibration of the alcohol is also found in the fingerprint region, typically between 1050 and 1200 cm⁻¹.

The NIST WebBook provides IR spectral data for related compounds like 4-benzylpiperidine and 1-benzyl-4-hydroxypiperidine, which can serve as a reference. nist.govnist.gov

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in the benzyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region, typically around 254 nm. The presence of substituents on the aromatic ring can cause shifts in the absorption maxima. For example, the UV-Visible spectrum of the 2,4-dinitrophenylhydrazone derivative of oxidized benzyl alcohol shows intense peaks at 235 nm and 353 nm. researchgate.net

Table 3: Spectroscopic Data for Functional Group Identification

| Spectroscopic Technique | Functional Group | Characteristic Absorption Region (cm⁻¹ or nm) |

| Infrared (IR) | O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | >3000 | |

| C-H (aliphatic) | <3000 | |

| C=O (ketone) | 1700-1720 nih.gov | |

| UV-Visible | Benzyl group (aromatic ring) | ~254 nm researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and its analogues, as well as for their separation and purification.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). For instance, in the synthesis of certain piperidine derivatives, TLC was used to monitor the completion of the reaction. nih.gov

Column Chromatography is a preparative technique used to purify compounds. A mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. This method is often employed to isolate the desired product from a reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. rsc.org It can also be used for preparative purposes to obtain highly pure samples. The retention time of a compound in an HPLC system is a precise and reproducible parameter under constant conditions. Commercial suppliers often provide purity data determined by HPLC.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the compound. For 1-benzylpiperidin-4-ol (C₁₂H₁₇NO), the theoretical elemental composition would be calculated based on its molecular formula. nih.gov

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, stereochemistry nih.gov |

| Mass Spectrometry | Molecular Weight and Formula Determination | Exact mass, elemental composition, fragmentation pattern nih.govnist.gov |

| IR Spectroscopy | Functional Group Identification | Presence of O-H, C=O, N-H, etc. nih.gov |

| UV-Visible Spectroscopy | Identification of Chromophores | Electronic transitions in the aromatic ring researchgate.net |

| Chromatography (TLC, Column, HPLC) | Purity Assessment and Separation | Purity of the compound, separation from impurities nih.govrsc.org |

| Elemental Analysis | Composition Verification | Percentage of C, H, N, etc. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 Benzylpiperidin 4 Ol Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For piperidine-based compounds, DFT calculations, often using the B3LYP functional with a 6-311G** basis set, are performed to predict properties like heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies (BDE). nih.gov

These calculations help in understanding the intrinsic reactivity of the 2-benzylpiperidin-4-ol scaffold. By optimizing the molecular geometry, researchers can determine the most stable conformation and calculate electronic properties such as ionization potential, electron affinity, and chemical hardness. This information is crucial for predicting how a derivative might behave in a biological environment and for understanding its metabolic stability.

Table 1: Representative Data from DFT Calculations

This table illustrates the types of parameters derived from DFT studies.

| Calculated Property | Typical Value/Information | Significance in Drug Design |

|---|---|---|

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure of the molecule. |

| Heat of Formation (HOF) | kJ/mol | Indicates the thermodynamic stability of the molecule. |

| Bond Dissociation Energy (BDE) | kJ/mol | Helps in predicting the metabolic weak spots in a molecule. nih.gov |

| Dipole Moment | Debye | Influences solubility and the ability to form dipole-dipole interactions. orientjchem.org |

| Electronic Energy | Hartrees or eV | Represents the total energy of the molecule's electronic system. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

To further understand the chemical reactivity of this compound derivatives, researchers utilize Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.denih.gov It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is color-coded:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack (e.g., interaction with protons or metal ions). nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, which is electron-deficient, representing favorable sites for nucleophilic attack. nih.govresearchgate.net

Green regions represent neutral potential. nih.gov

For a this compound derivative, the MEP map would typically show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, identifying them as key sites for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net

Table 2: Key Parameters from FMO Analysis

This table shows the parameters calculated in FMO studies and their implications.

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A small gap indicates high reactivity and polarizability. nih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. wikipedia.orguni-muenchen.de It examines intramolecular delocalization and hyperconjugative interactions by analyzing the charge transfer between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. orientjchem.orgwikipedia.org

Table 3: Illustrative NBO Analysis Data

This table provides an example of the kind of stabilizing interactions identified by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N | σ*(C-C) | High | Hyperconjugation (Lone Pair to Antibonding Sigma) |

| σ(C-H) | σ*(C-N) | Moderate | Hyperconjugation (Sigma to Antibonding Sigma) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a specific target protein, such as an enzyme or a receptor. nih.govnih.gov This technique is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound derivatives, docking simulations are used to place the molecule into the active site of a biological target. The simulation program then calculates the most favorable binding poses and estimates the binding affinity, typically represented as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and a higher predicted affinity. These predictions help to identify which derivatives are most likely to be active and provide a structural hypothesis for their mechanism of action. nih.govunisi.it For instance, docking studies on N'-2-(4-Benzylpiperidin-1-yl)acylhydrazone derivatives were used to understand their interactions with cholinesterase enzymes. nih.gov

A crucial part of docking analysis is the detailed examination of the intermolecular interactions that stabilize the ligand within the protein's binding pocket. For this compound derivatives, these interactions commonly include:

Hydrogen Bonds: The hydroxyl group (-OH) and the piperidine nitrogen are potential hydrogen bond donors and acceptors, respectively, and can form critical interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr).

Pi-Stacking and Pi-Cation Interactions: The benzyl (B1604629) group's aromatic ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). If the piperidine nitrogen is protonated, it can form a π-cation interaction with these same aromatic residues.

Hydrophobic Interactions: The benzyl and piperidine ring structures can form favorable hydrophobic interactions with nonpolar residues (e.g., Leu, Ile, Val, Ala) in the binding site.

Identifying these key interactions is vital for optimizing the ligand's structure to enhance binding affinity and selectivity. nih.gov

Table 4: Common Intermolecular Interactions in Ligand-Target Complexes

This table summarizes the key interactions analyzed in molecular docking studies.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

|---|---|---|

| Hydrogen Bond | -OH, -NH | Asp, Glu, Ser, Thr, Gln, Asn, His |

| π-π Stacking | Benzyl Ring | Phe, Tyr, Trp, His |

| π-Cation | Protonated Piperidine Nitrogen, Benzyl Ring | Phe, Tyr, Trp |

| Hydrophobic | Benzyl Ring, Piperidine Ring | Ala, Val, Leu, Ile, Pro, Met |

| Salt Bridge | Protonated Piperidine Nitrogen | Asp, Glu |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of the binding complex. nih.gov

By running simulations for several nanoseconds or even microseconds, scientists can verify if the binding mode predicted by docking is stable. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over time suggests that the complex has reached equilibrium and the binding pose is maintained. MD simulations also provide a more accurate estimation of binding free energies and can reveal the role of water molecules in mediating ligand-protein interactions, offering a more complete understanding of the binding event. nih.gov

In Silico ADMET Predictions (Focus on Methodology)

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step to filter out candidates with unfavorable pharmacokinetic or toxicological properties. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties for novel molecules like this compound derivatives, thereby reducing the reliance on extensive animal testing and saving significant resources. springernature.comresearchgate.net These predictive models are built using data from existing experimental results and advanced algorithms to forecast the behavior of new chemical entities. computabio.com The primary goal is to identify and prioritize compounds that possess a suitable balance of efficacy and drug-likeness before committing to more resource-intensive preclinical and clinical trials. springernature.com

The methodologies for in silico ADMET prediction are diverse, primarily relying on the chemical structure of the molecule to estimate its properties. These approaches can be broadly categorized into several key types, each offering unique insights into the potential of a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a cornerstone of computational toxicology and chemistry. computabio.com This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific ADMET property. nih.gov For this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each analog. These descriptors are numerical values that quantify various aspects of the molecule's structure, including:

Topological descriptors: Describing atomic connectivity and molecular branching.

Physicochemical descriptors: Such as lipophilicity (logP), molecular weight, and polar surface area. nih.gov

Electronic descriptors: Quantifying charge distribution and orbital energies. nih.govnih.gov

3D descriptors: Relating to the molecule's three-dimensional shape and conformation. nih.gov

Once calculated, these descriptors are used as independent variables in statistical models, like Multiple Linear Regression (MLR) or more complex machine learning algorithms, to predict the property of interest (e.g., intestinal absorption, metabolic stability). nih.govmdpi.com The robustness and predictive power of the resulting QSAR models are rigorously assessed using internal and external validation techniques to ensure their reliability. nih.govmdpi.com

Structure-Based Methods

Structure-based approaches are employed when the three-dimensional structure of an ADMET-related protein (such as a metabolic enzyme or a transporter) is known. nih.gov These methods are invaluable for predicting specific molecular interactions that govern a compound's fate in the body. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand (the this compound derivative) into the active site of a target protein. computabio.commdpi.com For instance, docking into the active site of Cytochrome P450 (CYP) enzymes can help predict a compound's metabolic fate and its potential to inhibit specific isoforms (e.g., CYP3A4, CYP2D6), which is crucial for assessing drug-drug interaction risks. nih.govresearchgate.net The process involves generating multiple possible binding poses and scoring them based on binding energy calculations to identify the most stable and likely interaction mode. nih.gov

Pharmacophore Modeling

Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net In the context of ADMET, a pharmacophore can be developed based on a set of molecules known to be, for example, substrates or inhibitors of a particular transporter protein. This model can then be used to virtually screen a library of this compound derivatives to quickly identify those that fit the required spatial and chemical features. researchgate.net

Commonly Used Prediction Tools and Generated Data

A variety of specialized software and web-based servers are available to perform ADMET predictions. Tools like SwissADME, pkCSM, and Pre-ADMET are frequently used to generate comprehensive profiles for drug candidates. researchgate.netmdpi.comnih.gov These platforms integrate multiple QSAR and other models to provide predictions on a wide range of endpoints.

The data generated from these methodologies for a hypothetical series of this compound derivatives can be organized to facilitate comparison and decision-making.

Table 1: Predicted Physicochemical Properties and Drug-Likeness for Hypothetical this compound Derivatives This table illustrates typical drug-likeness parameters calculated based on molecular structure. Lipinski's Rule of Five is a guideline to evaluate the potential for oral bioavailability. researchgate.net

Table 2: Predicted Pharmacokinetic (ADME) Parameters for Hypothetical this compound Derivatives This table showcases key pharmacokinetic predictions that determine how a compound is absorbed, distributed, and eliminated by the body. researchgate.netnih.gov

Table 3: Predicted Toxicity Endpoints for Hypothetical this compound Derivatives This table outlines predictions for common toxicity concerns. These in silico alerts help prioritize compounds for further experimental safety testing. nih.govresearchgate.net

By systematically applying these in silico methodologies, researchers can build a detailed ADMET profile for novel this compound derivatives. This computational pre-screening is an indispensable part of modern drug design, enabling the efficient selection of compounds with the highest probability of success in later-stage development. computabio.com

Structure Activity Relationship Sar Studies of 2 Benzylpiperidin 4 Ol Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring (C-2, C-4) on Biological Activity

Modifications to the core piperidine ring of 2-benzylpiperidin-4-ol derivatives have a significant impact on their pharmacological profile. Studies have shown that both the saturation state of the ring and the nature of substituents at key positions, such as C-4, are critical determinants of biological activity.

One area of investigation has been the introduction of unsaturation into the piperidine ring. In a series of compounds developed as agents against Trypanosoma cruzi, introducing a double bond into the piperidine ring led to a tenfold increase in potency. dndi.org For instance, the unsaturated analog (compound 52) was significantly more active than its saturated counterpart (compound 23). dndi.org This enhancement in activity was also observed between the corresponding saturated and unsaturated 4-piperidine analogs (compounds 53 and 54), underscoring the importance of this structural modification for this particular biological target. dndi.org

At the C-4 position, the introduction of a carboxamide group has been a successful strategy for creating new sigma-1 (σ1) receptor ligands. units.it This modification allows for diverse substitutions on the amide nitrogen. Research has found that attaching bulky, hydrophobic moieties, such as cycloalkyl groups or residues containing an aromatic ring, to this amide nitrogen helps maintain good affinity for the σ1 receptor while simultaneously improving selectivity against the σ2 subtype. units.it Conversely, substituting with small alkyl groups like isopropyl resulted in derivatives that were nearly devoid of σ1 receptor affinity, suggesting these smaller groups cannot form the necessary hydrophobic interactions within the receptor's binding pocket. units.it

| Compound | Piperidine Ring State | Relative Potency | Source |

|---|---|---|---|

| Compound 23 | Saturated | Base | dndi.org |

| Compound 52 | Unsaturated | ~10x increase vs. Cmpd 23 | dndi.org |

Influence of N-Benzyl Moiety Modifications on Potency and Selectivity

The N-benzyl group is a defining feature of this compound class, and modifications to its aromatic ring can profoundly influence potency and selectivity. The N-benzyl-piperidinium system is known to bind within specific pockets of target receptors, where it can form key interactions. csic.es

Substitutions on the benzyl (B1604629) ring can either enhance or diminish biological activity. For example, in a series of sigma receptor ligands, introducing a 4-chlorobenzyl group on the piperidine nitrogen resulted in a derivative (compound 2k) with very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. units.it This highlights the beneficial role of a single, well-placed electron-withdrawing group. However, other substitution patterns can be detrimental; a 2,4-dichloro substitution on the N-benzylpiperidine moiety was found to sharply reduce σ1 receptor affinity. units.it Molecular modeling studies suggest that the benzyl moiety is often stabilized in the receptor active site through π-anion interactions with key amino acid residues like glutamate. csic.es

| Compound | N-Benzyl Substitution | σ1 Receptor Affinity (Ki) | Selectivity (σ2/σ1) | Source |

|---|---|---|---|---|

| Unsubstituted Analog | None | 22.5 nM | N/A | units.it |

| Compound 2k | 4-chloro | 3.7 nM | 351 | units.it |

| Dichloro-substituted Analog | 2,4-dichloro | Strongly reduced affinity | N/A | units.it |

Role of Linker Units in Molecular Design and Pharmacological Efficacy

The importance of linker length is clearly demonstrated in a series of multifunctional pyridines designed as ligands for sigma receptors. csic.es Studies revealed that the length of the alkylamino linker separating the 1-benzylpiperidine (B1218667) moiety from a pyridine (B92270) ring was critical for σ1 receptor affinity. csic.es Increasing the linker from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), or butylamino (n=4) chain resulted in a progressive increase in affinity for the human σ1 receptor. csic.es The compound with a propylamino linker (n=3) showed the highest affinity in this specific series. csic.es

The chemical nature of the linker is also a key design element. As discussed previously, a C-4 carboxamide group can function as a linker, and its effectiveness is modulated by the substituents attached to the amide nitrogen. units.it This demonstrates that the linker is not merely a spacer but an active component of the pharmacophore that can be optimized.

| Compound | Linker Length (n atoms) | hσ1R Affinity (Ki) | Source |

|---|---|---|---|

| 1 | 0 | 29.2 nM | csic.es |

| 2 | 2 | 7.57 nM | csic.es |

| 3 | 3 | 2.97 nM | csic.es |

| 4 | 4 | 3.97 nM | csic.es |

Optimization of Functional Groups for Enhanced Biological Response

The optimization of functional groups on the periphery of the this compound scaffold is essential for fine-tuning the biological response. This involves modulating electronic properties and hydrophobicity to achieve better interactions with the target protein.

In the development of agents against T. cruzi, a preference for electron-rich aromatic groups was observed. dndi.org An analog featuring an electron-rich dimethoxy substitution (compound 25) was moderately active, whereas a derivative with an electron-deficient cyano group (compound 26) was inactive. dndi.org This suggests that the electronic nature of the substituents is a key factor for activity in this series.

Hydrophobicity is another critical parameter. For σ1 receptor ligands based on a piperidine-4-carboxamide scaffold, bulky and hydrophobic groups attached to the amide were necessary for optimal binding. units.it These groups are believed to generate productive hydrophobic interactions within the receptor. When these were replaced by small, less hydrophobic groups like isopropyl, a significant drop in affinity was observed. units.it However, functional group optimization is not always straightforward. In one instance, replacing a phenyl amide with an isoxazole (B147169) group—a common bioisosteric replacement—did not lead to the expected improvement in activity, indicating the complex and sometimes unpredictable nature of molecular interactions. dndi.org

Biological Target Identification and Mechanism of Action in Vitro of 2 Benzylpiperidin 4 Ol Analogues

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A significant area of research for 2-benzylpiperidin-4-ol analogues has been their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

A series of donepezil (B133215) analogues, which incorporate the N-benzylpiperidine moiety, have demonstrated potent inhibition of both AChE and BChE. nih.gov Many of these analogues displayed lower inhibitory concentrations (IC₅₀) for both enzymes compared to the parent drug, donepezil. nih.gov For instance, some analogues exhibited IC₅₀ values for Electrophorus electricus AChE (EeAChE) ranging from 0.016 to 0.23 µM and for equine serum BChE (EqBChE) from 0.11 to 1.3 µM. nih.gov Notably, analogues with aromatic substituents were generally more potent than those with aliphatic ones. nih.gov

Similarly, a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues also showed high affinity for AChE. ebi.ac.uk One of the most potent compounds in this series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a donepezil analogue), exhibited an IC₅₀ of 5.7 nM for AChE and showed 1250 times greater selectivity for AChE over BChE. ebi.ac.uk

Another study focused on molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. These compounds were designed as multifunctional agents for Alzheimer's disease, targeting both cholinesterases and other pathological factors. The in vitro results indicated that an unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione moiety was favorable for dual hAChE and hBChE inhibition. acs.org

Furthermore, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent dual inhibitor of AChE (IC₅₀ = 13 nM) and BChE (IC₅₀ = 3.1 µM). nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Analogues

| Compound/Analogue Type | Target Enzyme | IC₅₀ Value | Reference |

| Donepezil Analogues | EeAChE | 0.016 - 0.23 µM | nih.gov |

| Donepezil Analogues | EqBChE | 0.11 - 1.3 µM | nih.gov |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | ebi.ac.uk |

| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | hAChE/hBChE | Good to moderate inhibition | acs.org |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | BChE | 3.1 µM | nih.gov |

Enzyme Inhibition Assays (e.g., Ellman's colorimetric method, FRET-based assays)

The inhibitory activity of this compound analogues against cholinesterases is commonly determined using established enzyme inhibition assays. The Ellman's colorimetric method is a widely used spectrophotometric technique for this purpose. nih.govnih.govmdpi.com This assay measures the activity of AChE or BChE by detecting the product of the enzymatic reaction.

In addition to the Ellman's method, fluorescence resonance energy transfer (FRET)-based assays have also been employed to evaluate the inhibitory potential of these compounds, particularly for beta-secretase 1 (BACE-1), another target relevant to Alzheimer's disease. acs.org

Binding to Catalytic and Peripheral Active Sites

The mechanism of cholinesterase inhibition by this compound analogues often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The benzylpiperidine moiety is thought to provide the necessary flexibility and length to interact with the CAS of AChE. acs.org The nitrogen atom of the piperidine (B6355638) ring can be protonated at physiological pH, which is believed to enhance its binding to the enzyme. acs.org

Molecular docking studies have been used to visualize and understand the binding modes of these inhibitors. For instance, docking studies of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives confirmed a binding mode similar to that of donepezil. nih.gov The ability of some analogues to displace propidium (B1200493) iodide, a known PAS ligand, further supports their interaction with the peripheral site of AChE. acs.org

Sigma Receptor Modulation (σ1R and σ2R)

Sigma receptors (σR), including the σ1 and σ2 subtypes, are recognized as important biological targets for the development of treatments for neurological disorders. nih.gov Analogues of 2-benzylpiperidine (B184556) have been investigated for their ability to modulate these receptors.